molecular formula C12H26N4 B14602336 1,1'-(Dodecane-6,7-diylidene)dihydrazine CAS No. 58671-11-7

1,1'-(Dodecane-6,7-diylidene)dihydrazine

Cat. No.: B14602336
CAS No.: 58671-11-7
M. Wt: 226.36 g/mol
InChI Key: HUFVDDNJNPMEAY-UHFFFAOYSA-N
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Description

1,1’-(Dodecane-6,7-diylidene)dihydrazine is an organic compound with the molecular formula C12H26N4 It is characterized by the presence of two hydrazone groups attached to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dodecane-6,7-diylidene)dihydrazine typically involves the reaction of 6,7-dodecanedione with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazone product. The general reaction scheme is as follows:

6,7-Dodecanedione+Hydrazine1,1’-(Dodecane-6,7-diylidene)dihydrazine\text{6,7-Dodecanedione} + \text{Hydrazine} \rightarrow \text{1,1'-(Dodecane-6,7-diylidene)dihydrazine} 6,7-Dodecanedione+Hydrazine→1,1’-(Dodecane-6,7-diylidene)dihydrazine

Industrial Production Methods

Industrial production of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dodecane-6,7-diylidene)dihydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone groups to amines.

    Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione oxides, while reduction can produce dodecane diamines.

Scientific Research Applications

1,1’-(Dodecane-6,7-diylidene)dihydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-2,3-diylidene)dihydrazine
  • 1,1’-(Octane-4,5-diylidene)dihydrazine
  • 1,1’-(Decane-5,6-diylidene)dihydrazine

Uniqueness

1,1’-(Dodecane-6,7-diylidene)dihydrazine is unique due to its longer carbon chain, which can influence its physical and chemical properties

Properties

CAS No.

58671-11-7

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

7-hydrazinylidenedodecan-6-ylidenehydrazine

InChI

InChI=1S/C12H26N4/c1-3-5-7-9-11(15-13)12(16-14)10-8-6-4-2/h3-10,13-14H2,1-2H3

InChI Key

HUFVDDNJNPMEAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NN)C(=NN)CCCCC

Origin of Product

United States

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